An In-depth Technical Guide to the Molecular Structure of 4,4'-(1,4-Phenylene)bispyridine
An In-depth Technical Guide to the Molecular Structure of 4,4'-(1,4-Phenylene)bispyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-(1,4-Phenylene)bispyridine, also known as 1,4-bis(4-pyridyl)benzene, is a versatile organic ligand extensively utilized in the fields of supramolecular chemistry, crystal engineering, and materials science. Its rigid, linear geometry and ditopic nitrogen donor sites make it an exceptional building block for the construction of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. This guide provides a comprehensive overview of the molecular structure of 4,4'-(1,4-Phenylene)bispyridine, including detailed structural parameters, experimental protocols for its synthesis and characterization, and a visualization of its role in the formation of coordination polymers.
Molecular Structure and Properties
4,4'-(1,4-Phenylene)bispyridine possesses a planar, conjugated structure consisting of a central benzene ring linked to two pyridine rings at the para positions. This arrangement results in a linear and rigid molecule with two terminal nitrogen atoms capable of coordinating to metal centers.
Structural Parameters
The structural parameters of 4,4'-(1,4-Phenylene)bispyridine have been determined through single-crystal X-ray diffraction studies, often in the form of its co-crystals or coordination complexes. The following table summarizes key bond lengths and angles, providing insight into the molecule's geometry.
| Parameter | Value (Å or °) | Description |
| Bond Lengths | ||
| C-C (phenyl ring) | ~1.39 | Average carbon-carbon bond length in the benzene ring. |
| C-C (pyridyl ring) | ~1.38 | Average carbon-carbon bond length in the pyridine rings. |
| C-N (pyridyl ring) | ~1.34 | Average carbon-nitrogen bond length in the pyridine rings. |
| C-C (inter-ring) | ~1.49 | Bond length between the phenyl and pyridyl rings. |
| Bond Angles | ||
| C-C-C (phenyl ring) | ~120 | Internal bond angle within the benzene ring. |
| C-C-C (pyridyl ring) | ~120 | Internal bond angle within the pyridine rings. |
| C-N-C (pyridyl ring) | ~117 | Bond angle around the nitrogen atom in the pyridine rings. |
| C-C-C (inter-ring) | ~121 | Angle at the linkage point between the rings. |
| Dihedral Angle | ||
| Phenyl-Pyridyl | Varies | The dihedral angle between the planes of the phenyl and pyridyl rings can vary depending on the crystal packing environment, but the molecule tends towards planarity. |
Note: The values presented are averaged from various crystallographic studies of compounds containing the 4,4'-(1,4-Phenylene)bispyridine moiety. Exact values may differ slightly depending on the specific crystalline environment.
Experimental Protocols
The synthesis and characterization of 4,4'-(1,4-Phenylene)bispyridine are crucial for its application in materials science. The following protocols outline standard procedures.
Synthesis via Suzuki Coupling
A common and effective method for the synthesis of 4,4'-(1,4-Phenylene)bispyridine is the palladium-catalyzed Suzuki coupling reaction.
Materials:
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1,4-Dibromobenzene
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4-Pyridylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Dichloromethane (CH₂Cl₂)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,4-dibromobenzene (1.0 eq), 4-pyridylboronic acid (2.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
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Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
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Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
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Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons.
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Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound, confirming the successful synthesis.
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Single-Crystal X-ray Diffraction (SCXRD): This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal, allowing for the precise determination of bond lengths, bond angles, and crystal packing.
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Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity and phase purity of the bulk material.
Visualization of Experimental Workflow
The primary application of 4,4'-(1,4-Phenylene)bispyridine is as a linker in the formation of coordination polymers and metal-organic frameworks. The following diagram illustrates a typical experimental workflow for the synthesis of a coordination polymer using this ligand.
Caption: Experimental workflow for coordination polymer synthesis.
The molecular structure of 4,4'-(1,4-Phenylene)bispyridine can be visualized as follows:
Caption: Molecular structure of 4,4'-(1,4-Phenylene)bispyridine.
Conclusion
4,4'-(1,4-Phenylene)bispyridine stands as a cornerstone ligand in the development of advanced materials. Its well-defined molecular structure, characterized by rigidity and strategically positioned donor atoms, allows for the predictable assembly of complex supramolecular architectures. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the vast potential of this molecule in areas ranging from gas storage and separation to catalysis and sensing. The continued investigation into the properties and applications of materials derived from this fundamental building block promises to yield further innovations in materials science and beyond.
